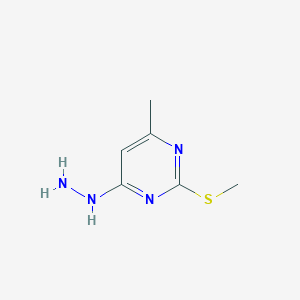

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

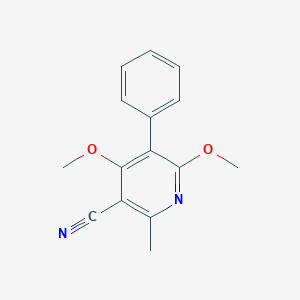

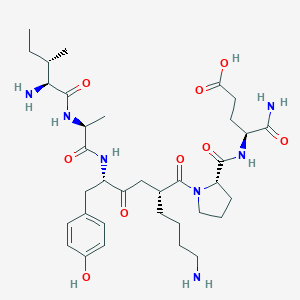

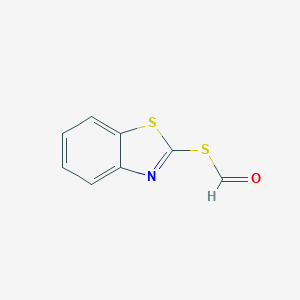

“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a chemical compound with the CAS Number: 1980-54-7 . It has a molecular weight of 170.24 and its IUPAC name is 4-hydrazino-6-methyl-2-(methylsulfanyl)pyrimidine . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is C6H10N4S . The InChI code is 1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) .

Physical And Chemical Properties Analysis

“4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” is a solid at room temperature . Its exact physical and chemical properties such as density, boiling point, refractive index, and flash point are not available in the retrieved data.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactions with carbonyl compounds, aryl-, and cyclohexylisothiocyanates have been explored to synthesize pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides. These compounds have shown potential in influencing DNA methylation and exhibit in vitro antitumor properties (Grigoryan et al., 2012). Moreover, the conversion of 4,6-disubstituted pyrimidines into 1,2,4-triazoles by action of hydrazine highlights an unprecedented ring contraction reaction, where the pyrimidine ring fragments into 1,2,4-triazoles, suggesting a method for constructing novel triazole-containing compounds (Plas & Jongejan, 2010).

Antimicrobial and Antitumor Applications

Some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, synthesized from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine, have been evaluated as potential antimicrobial agents. The synthesized compounds were screened for their antibacterial and antifungal activities, with some showing maximum activity comparable to standard drugs, highlighting their potential in antimicrobial therapy (Ali, 2009).

Nucleophilic and Electrophilic Reaction Studies

Investigations into the nucleophilic and electrophilic reactions of methyl esters derived from 4-hydrazino-6-methyl-2-(methylthio)pyrimidine have led to the synthesis of various carboxyl-group derivatives and derivatives with substituents at position 5 of the pyrimidine ring. These studies provide insights into the reactivity of this compound and open pathways for the synthesis of novel pyrimidine derivatives with potential biological activities (Vainilavichyus et al., 1992).

Safety And Hazards

The safety data sheet (SDS) for “4-Hydrazino-6-methyl-2-(methylthio)pyrimidine” suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured during handling . It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

Propriétés

IUPAC Name |

(6-methyl-2-methylsulfanylpyrimidin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4-3-5(10-7)9-6(8-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQWDJYVKCOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344637 |

Source

|

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

CAS RN |

1980-54-7 |

Source

|

| Record name | 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.